

# **Application Notes: STING Agonist-33 and Checkpoint Inhibitor Combination Therapy**

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Compound of Interest		
Compound Name:	STING agonist-33	
Cat. No.:	B15611981	Get Quote

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### Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present during microbial infections or within cancer cells.[1][2] Activation of the cGAS-STING pathway bridges innate and adaptive immunity, leading to the production of type I interferons (IFN-I) and other proinflammatory cytokines.[3][4][5][6] This process is crucial for mounting an effective anti-tumor immune response by recruiting and activating immune cells like dendritic cells (DCs), natural killer (NK) cells, and T cells into the tumor microenvironment (TME).[7][8][9]

Many tumors, however, develop mechanisms to evade immune surveillance, creating an immunosuppressive or "cold" TME. One such mechanism is the upregulation of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on activated T cells, inducing T cell exhaustion and dysfunction.[10][11] Immune checkpoint inhibitors (ICIs), like anti-PD-1/PD-L1 antibodies, have revolutionized cancer treatment but are only effective in a subset of patients, typically those with pre-existing T cell infiltration ("hot" tumors).[3]

Pharmacological STING agonists are being developed to convert "cold" tumors into "hot," inflamed environments, thereby sensitizing them to ICI therapy.[9] "STING agonist-33" represents a novel, systemically bioavailable small-molecule STING agonist designed for this purpose. Combining STING agonist-33 with a checkpoint inhibitor aims to create a powerful





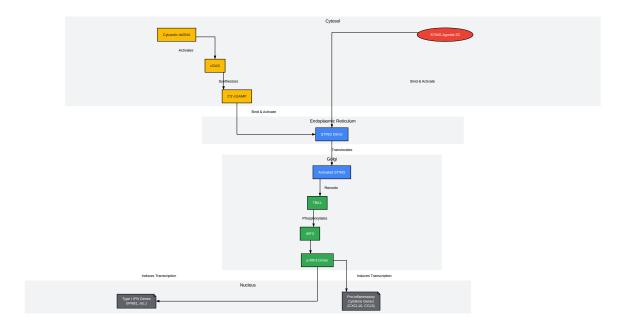


synergistic effect: the STING agonist initiates a robust anti-tumor immune response, and the checkpoint inhibitor sustains it by preventing T cell exhaustion.[11][12] Preclinical studies have consistently shown that this combination can overcome resistance to ICI monotherapy and lead to durable tumor regression.[3][11]

# Mechanism of Action STING Agonist-33

STING is an endoplasmic reticulum (ER)-resident protein.[12] Upon binding to its ligand, the cyclic dinucleotide (CDN) 2'3'-cGAMP, which is synthesized by cGAS in response to cytosolic DNA, STING undergoes a conformational change.[2][13] This activation leads to its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[5][9] TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, translocates to the nucleus, and drives the expression of IFN-I and other inflammatory genes.[9][14] **STING agonist-33** directly binds to and activates STING, mimicking the action of 2'3'-cGAMP to potently induce this downstream signaling cascade.[13]





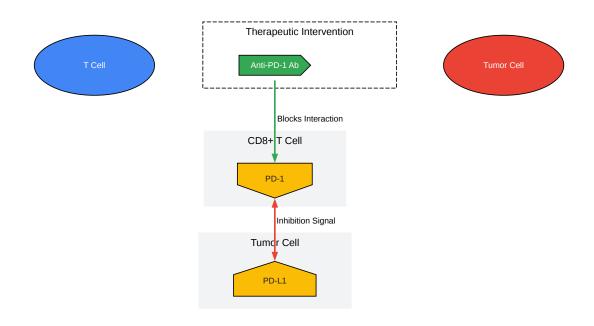
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Caption: STING signaling pathway activation.

# **Checkpoint Inhibitor (Anti-PD-1)**

Tumor cells can express PD-L1, which interacts with the PD-1 receptor on activated CD8+ T cells. This interaction delivers an inhibitory signal that suppresses T cell proliferation, cytokine release, and cytotoxic activity. Anti-PD-1 antibodies block this interaction, releasing the "brakes" on the T cells and restoring their ability to recognize and eliminate cancer cells.





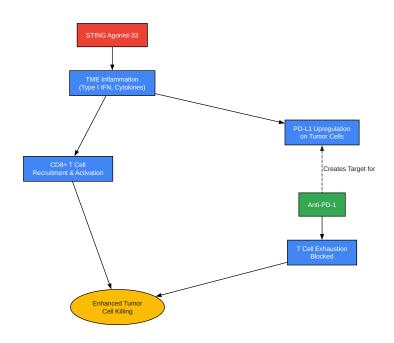
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**Caption:** Mechanism of anti-PD-1 checkpoint inhibition.

## **Synergistic Combination**

The combination of **STING** agonist-33 and an anti-PD-1 antibody creates a powerful anti-tumor synergy. The STING agonist remodels the TME from immunologically "cold" to "hot" by inducing IFN-I and chemokines (e.g., CXCL10, CCL5) that recruit effector T cells.[9][15] The resulting inflammation also leads to the upregulation of PD-L1 on tumor cells as an adaptive resistance mechanism. The co-administered anti-PD-1 antibody then blocks this newly upregulated checkpoint, unleashing the recruited T cells to effectively kill the tumor.[16][17]





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Caption: Synergistic mechanism of combination therapy.

# **Quantitative Data Summary**

The following tables summarize representative data from preclinical studies evaluating **STING agonist-33** alone and in combination with an anti-PD-1 antibody.

Table 1: In Vitro STING Pathway Activation

Cell Line	Assay Readout	STING Agonist-33 EC50 (μΜ)	2'3'-cGAMP EC50 (μM)
THP1-ISG-Lucia™	ISG Reporter Activity	0.85 ± 0.15	>10 (low permeability)
HEK293-hSTING	IFN-β Reporter	1.1 ± 0.63	>10 (low permeability)



Data are representative of small-molecule STING agonists demonstrating superior cell permeability compared to natural CDNs.[13]

Table 2: In Vivo Antitumor Efficacy in CT26 Syngeneic Mouse Model

Treatment Group	N	Tumor Growth Inhibition (%)	Complete Responses (CR)
Vehicle	10	0%	0/10
Anti-PD-1 (10 mg/kg)	10	25%	1/10
STING Agonist-33 (25 mg/kg)	10	45%	2/10
Combination Therapy	10	95%	8/10

Combination therapy demonstrates a significant synergistic effect in controlling tumor growth and inducing complete responses.[16][18]

Table 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Treatment Group	CD45+ Cells (% of Live Cells)	CD8 <sup>+</sup> T Cells (% of CD45 <sup>+</sup> )	CD8+/Treg Ratio	NK Cells (% of CD45 <sup>+</sup> )
Vehicle	15.2 ± 3.1	8.5 ± 2.2	1.5 ± 0.4	5.1 ± 1.8
Anti-PD-1	18.9 ± 4.5	12.1 ± 3.0	2.8 ± 0.9	6.3 ± 2.1
STING Agonist-	25.6 ± 5.2	20.3 ± 4.1	5.5 ± 1.5	10.2 ± 3.3
Combination Therapy	35.1 ± 6.8	32.5 ± 5.9	12.8 ± 3.1	11.5 ± 2.9

Combination therapy significantly increases the infiltration of key anti-tumor effector cells, particularly CD8<sup>+</sup> T cells, and favorably alters the CD8<sup>+</sup>/Treg ratio.[15][19][20]

Table 4: Intra-tumoral Cytokine and Chemokine Levels (pg/mg protein)



Treatment Group	IFN-β	TNF-α	CXCL10	CCL5
Vehicle	< 10	25 ± 8	50 ± 15	30 ± 11
Anti-PD-1	< 10	40 ± 12	85 ± 20	55 ± 18
STING Agonist-	150 ± 45	180 ± 50	450 ± 90	310 ± 75
Combination Therapy	185 ± 55	210 ± 60	620 ± 110	450 ± 95

**STING agonist-33** potently induces IFN- $\beta$  and T cell-recruiting chemokines CXCL10 and CCL5, a key mechanism for transforming the TME.[10][15]

# Experimental Protocols Protocol 1: In Vitro STING Reporter Assay

Objective: To quantify the potency of STING agonist-33 in activating the STING-IRF pathway.

#### Materials:

- THP1-ISG-Lucia<sup>™</sup> reporter cells (InvivoGen)
- Complete culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep, 100 µg/ml Normocin™, 10 µg/ml Blasticidin)
- STING agonist-33, 2'3'-cGAMP (positive control)
- 96-well flat-bottom plates (white, for luminescence)
- QUANTI-Luc™ reagent (InvivoGen)
- Luminometer

### Procedure:



- Cell Plating: Plate THP1-ISG-Lucia<sup>™</sup> cells at 100,000 cells/well in 180 µL of culture medium in a 96-well plate.
- Compound Preparation: Prepare a 10X serial dilution of **STING agonist-33** and controls in culture medium.
- Stimulation: Add 20 μL of the 10X compound dilutions to the respective wells. Include a
  vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Assay: a. Prepare QUANTI-Luc<sup>™</sup> reagent according to the manufacturer's instructions. b.
   Transfer 20 μL of cell supernatant from each well to a white 96-well plate. c. Add 50 μL of
   QUANTI-Luc<sup>™</sup> to each well. d. Incubate for 5 minutes at room temperature, protected from
   light. e. Measure luminescence using a plate reader.
- Analysis: Plot the relative light units (RLU) against the compound concentration and determine the EC<sub>50</sub> value using non-linear regression (log(agonist) vs. response).

### **Protocol 2: In Vivo Syngeneic Mouse Model Study**

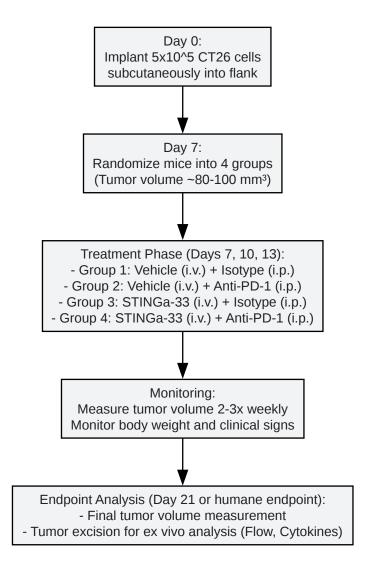
Objective: To evaluate the anti-tumor efficacy of **STING agonist-33** and anti-PD-1 combination therapy.

### Materials:

- 6-8 week old female BALB/c mice
- CT26 colon carcinoma cells
- STING agonist-33 formulated for systemic administration (e.g., in 5% DMSO / 40% PEG300 / 55% Saline)
- InVivoMAb anti-mouse PD-1 antibody (clone RMP1-14) and isotype control
- Sterile PBS, syringes, needles
- Digital calipers



### Workflow Diagram:



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**Caption:** Experimental workflow for in vivo efficacy study.

### Procedure:

- Tumor Implantation: On Day 0, subcutaneously inject 5 x  $10^5$  CT26 cells in 100  $\mu$ L of sterile PBS into the right flank of each mouse.
- Randomization: On Day 7, when tumors reach an average volume of 80-100 mm<sup>3</sup>, randomize mice into four treatment groups (n=10 per group).
- Treatment Administration: Administer treatments on Days 7, 10, and 13.



- Administer STING agonist-33 (e.g., 25 mg/kg) or vehicle intravenously (i.v.).
- Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control intraperitoneally (i.p.).
- Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²). Monitor body weight and animal health.
- Endpoint: Euthanize mice when tumors exceed 2000 mm<sup>3</sup> or at the study endpoint (e.g., Day 21).
- Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) and the number of complete responses.

# Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Objective: To characterize the immune cell populations within the TME following treatment.

#### Materials:

- Excised tumors
- Tumor Dissociation Kit (e.g., Miltenyi Biotec)
- GentleMACS Octo Dissociator
- 70 μm and 40 μm cell strainers
- Red Blood Cell Lysis Buffer
- FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
- · Live/Dead fixable viability dye
- Fc Block (anti-mouse CD16/32)
- Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -NK1.1)
- Flow cytometer (e.g., BD LSRFortessa)



### Procedure:

- Tumor Dissociation: Mince excised tumors and process into a single-cell suspension using a tumor dissociation kit and a gentleMACS dissociator according to the manufacturer's protocol.[19]
- Filtration & Lysis: Filter the cell suspension through a 70 μm then a 40 μm strainer. Lyse red blood cells if necessary.
- Cell Staining: a. Resuspend cells in FACS buffer and perform a cell count. b. Stain ~1-2 x 10<sup>6</sup> cells with a Live/Dead dye. c. Block Fc receptors with Fc Block for 10 minutes. d. Add the surface antibody cocktail and incubate for 30 minutes at 4°C in the dark. e. For intracellular staining (e.g., FoxP3), fix and permeabilize cells according to the transcription factor staining buffer kit instructions, then stain with the intracellular antibody.
- Data Acquisition: Wash cells and acquire data on a flow cytometer.
- Gating Strategy & Analysis: a. Gate on singlets (FSC-A vs FSC-H). b. Gate on live cells (viability dye negative). c. Gate on immune cells (CD45<sup>+</sup>). d. From the CD45<sup>+</sup> gate, identify major populations: T cells (CD3<sup>+</sup>), NK cells (NK1.1<sup>+</sup>CD3<sup>-</sup>). e. From the CD3<sup>+</sup> gate, identify CD4<sup>+</sup> and CD8<sup>+</sup> T cells. f. From the CD4<sup>+</sup> gate, identify regulatory T cells (Tregs, FoxP3<sup>+</sup>). g. Analyze data using software like FlowJo.[20][21][22][23]

### **Protocol 4: Cytokine Measurement by Multiplex Assay**

Objective: To quantify key inflammatory cytokines and chemokines in tumor homogenates.

#### Materials:

- Excised tumors, snap-frozen in liquid nitrogen
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Bead-beater or homogenizer
- BCA Protein Assay Kit
- Multiplex cytokine assay kit (e.g., Luminex-based, from Millipore or Bio-Rad)



Multiplex analyzer

#### Procedure:

- Tumor Homogenization: Homogenize frozen tumor tissue in lysis buffer.
- Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the total protein concentration of the supernatant using a BCA assay.
- Multiplex Assay: Perform the multiplex assay on the tumor lysates according to the manufacturer's protocol, ensuring all samples are normalized by total protein content.
- Data Acquisition & Analysis: Acquire data on a multiplex analyzer. Use the kit's software to calculate the concentration (pg/mL) of each analyte, then normalize to the protein concentration to report as pg/mg of total protein.

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